2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorobenzyl group and a trimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by the appropriate amines to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Thiadiazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.
Industry: It can be used in the development of agricultural chemicals due to its potential herbicidal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its antiviral activity, the compound may inhibit the replication of the virus by interfering with its RNA synthesis. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-[(4-chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole
- 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde Compared to these compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both the chlorobenzyl and trimethylphenyl groups, which may enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C20H20ClN3OS3 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20ClN3OS3/c1-12-8-13(2)18(14(3)9-12)22-17(25)11-27-20-24-23-19(28-20)26-10-15-4-6-16(21)7-5-15/h4-9H,10-11H2,1-3H3,(H,22,25) |
InChI Key |
ZZWOQXZUOZMLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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